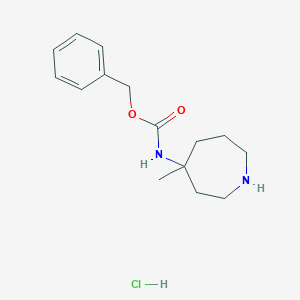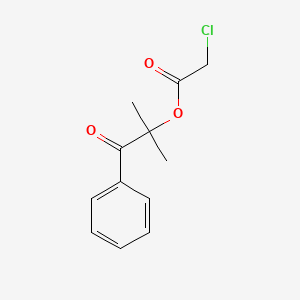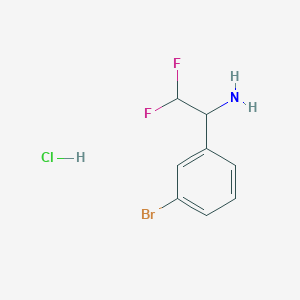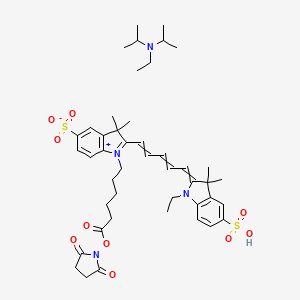
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl (PTCM-HCl) is a novel compound that has recently been discovered and has shown potential in various scientific research applications. PTCM-HCl is a cyclic amine derivative that has been found to have a variety of biochemical and physiological effects. This compound has been used in laboratory experiments to study the effects of various drugs and other compounds on the body.
Scientific Research Applications
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl has been used in various scientific research applications. It has been used to study the effects of various drugs and other compounds on the body. Additionally, it has been used to study the effects of various hormones on the body. It has also been used to study the effects of various chemicals on the brain, including neurotransmitters and proteins.
Mechanism of Action
The exact mechanism of action of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl is not yet known. However, it is believed that the compound interacts with various receptors in the body, including G-protein coupled receptors and ion channels. This interaction is thought to modulate the activity of various enzymes and proteins, which in turn affects the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and proteins, including those involved in neurotransmitter and hormone production. Additionally, it has been found to act as an agonist at various G-protein coupled receptors, which can lead to a variety of physiological effects.
Advantages and Limitations for Lab Experiments
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. Additionally, it has a relatively low cost, which makes it attractive for use in laboratory experiments. However, it has several limitations as well. It has a relatively short half-life, which can limit its use in long-term experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of the compound.
Future Directions
There are several potential future directions for the use of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl in scientific research. One potential direction is to use the compound to study the effects of various drugs on the body. Additionally, it could be used to study the effects of various hormones on the body. It could also be used to study the effects of various chemicals on the brain, including neurotransmitters and proteins. Additionally, it could be used to study the effects of various chemical compounds on the immune system. Finally, it could be used to study the effects of various chemicals on the cardiovascular system.
Synthesis Methods
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl is synthesized using a multi-step process. The first step involves the reaction of trimethylsilyl chloride with cyclobutylmethanamine in the presence of a base. This reaction produces the desired product, phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine. The second step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl.
properties
IUPAC Name |
phenyl-(1-trimethylsilyloxycyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NOSi.ClH/c1-17(2,3)16-14(10-7-11-14)13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,7,10-11,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRETROSKRVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCC1)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hcl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)




![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)




